molecular formula C7H7ClN2O2 B6228983 methyl 2-(4-chloropyrimidin-5-yl)acetate CAS No. 1261740-70-8

methyl 2-(4-chloropyrimidin-5-yl)acetate

Cat. No.: B6228983
CAS No.: 1261740-70-8
M. Wt: 186.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloropyrimidin-5-yl)acetate (CAS: 1261740-70-8) is a chlorinated pyrimidine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol . This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an acetoxy-methyl ester at the 5-position. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as 1,3-diazaoxindoles, which are structural motifs in pharmaceuticals like ubrogepant (a migraine drug) . Its reactivity is influenced by the electron-withdrawing chlorine atom, which activates the pyrimidine ring for nucleophilic substitution or cyclization reactions .

Properties

CAS No.

1261740-70-8

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of methyl 2-(4-chloropyrimidin-5-yl)acetate and structurally related pyrimidine esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 1261740-70-8 C₇H₇ClN₂O₂ 186.6 4-Cl, 5-pyrimidine Intermediate for 1,3-diazaoxindoles
Ethyl 2-(4-chloropyrimidin-5-yl)acetate 6214-47-7 C₈H₉ClN₂O₂ 200.62 4-Cl, 5-pyrimidine Lab reagent; higher lipophilicity than methyl analog
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate 889944-72-3 C₇H₆Cl₂N₂O₂ 221.04 4,6-diCl, 5-pyrimidine Enhanced electrophilicity due to two Cl substituents
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 61727-34-2 C₉H₁₁ClN₂O₂S 246.71 4-Cl, 2-SMe, 5-pyrimidine Methylthio group enhances leaving-group potential
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate 29571-39-9 C₈H₁₀N₂O₃ 198.18 4-OH, 5-pyrimidine Hydrophilic; used in nucleoside analogs
Key Observations:

Ester Group Influence :

  • The methyl ester (186.6 g/mol) has lower molecular weight and higher volatility compared to the ethyl ester (200.62 g/mol). Ethyl esters generally exhibit greater lipophilicity, impacting their solubility and metabolic stability .
  • In drug synthesis, ethyl esters are often preferred for prolonged half-life, while methyl esters may be used for faster reactivity .

Substituent Effects :

  • Chlorine Position : The 4-chloro substituent in methyl/ethyl analogs activates the pyrimidine ring for reactions at the 2- or 6-positions. In contrast, 2-chloro isomers (e.g., QM-7520, CAS 917025-00-4) show distinct reactivity patterns .
  • Dichloro Derivatives : Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 889944-72-3) has a higher molecular weight (221.04 g/mol) and increased electrophilicity, making it more reactive in nucleophilic substitutions .
  • Methylthio Group : Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2) leverages the methylthio (-SMe) group as a superior leaving group, facilitating Suzuki couplings or displacement reactions .

Hydroxyl vs. Chlorine :

  • Replacing chlorine with a hydroxyl group (e.g., Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, CAS 29571-39-9) drastically increases hydrophilicity, altering solubility and hydrogen-bonding capacity. This modification is critical in designing prodrugs or metabolites .

Research Findings

  • Biological Activity : Chlorinated pyrimidine esters are prevalent in antiviral and anticancer agents. For example, ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives have shown inhibitory activity against kinases and proteases .
  • Thermal Stability : Methyl esters (e.g., methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate, CAS 32683-01-5) exhibit higher thermal stability (mp >100°C) compared to ethyl analogs, as observed in differential scanning calorimetry (DSC) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.